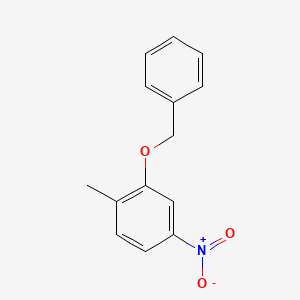

2-Benzyloxy-1-methyl-4-nitro-benzene

Description

Overview of Benzyloxy- and Nitro-Substituted Aromatic Systems

Aromatic systems containing both a benzyloxy group (-OCH₂C₆H₅) and a nitro group are of particular interest in organic synthesis. The benzyloxy group, an ether linkage containing a phenyl ring, is often employed as a protecting group for hydroxyl functionalities due to its relative stability under a range of reaction conditions and its susceptibility to cleavage by methods such as catalytic hydrogenation. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. keyorganics.net Conversely, it activates the ring for nucleophilic aromatic substitution. keyorganics.net The presence of both these groups on an aromatic ring creates a molecule with distinct regions of electron density, offering a platform for selective chemical modifications.

Research Significance of 2-Benzyloxy-1-methyl-4-nitro-benzene within Chemical Transformations

While specific research on this compound is not extensively documented, its structural motifs suggest potential utility in several areas of chemical synthesis. The nitro group can be reduced to an amine, a cornerstone transformation in the synthesis of numerous dyes, pharmaceuticals, and materials. The benzyloxy group can be deprotected to reveal a phenol (B47542), which can then undergo further functionalization. The methyl group can also be a site for chemical modification, for instance, through free-radical halogenation. The specific arrangement of these substituents in the 2-benzyloxy-1-methyl-4-nitro configuration would influence the regiochemical outcome of these reactions, a key aspect in the strategic design of more complex molecules.

Historical Context of Related Benzyloxy- and Nitro-Substituted Benzene (B151609) Derivatives in Synthetic Chemistry

The chemistry of nitroaromatic compounds dates back to the 19th century, with nitrobenzene (B124822) itself first being synthesized in 1834. rsc.org These compounds quickly gained prominence as precursors to aniline (B41778) and its derivatives, which became the foundation of the synthetic dye industry. sigmaaldrich.com Over the decades, the functional group tolerance and diverse reactivity of nitroaromatics have cemented their role as crucial building blocks in organic synthesis. sigmaaldrich.com The introduction of protecting groups like the benzyl (B1604629) ether further expanded the synthetic utility of these molecules, allowing for more intricate and controlled synthetic routes. While the history of this compound itself is not well-documented, it belongs to a class of compounds that has been integral to the development of modern synthetic chemistry.

Synthesis and Properties of Benzyloxy-methyl-nitrobenzene Isomers

A plausible synthetic route to benzyloxy-methyl-nitrobenzene isomers would typically involve two key steps: the formation of a benzyl ether and the nitration of an aromatic ring. The order of these steps is crucial and depends on the directing effects of the substituents.

For instance, to synthesize a compound like 4-(Benzyloxy)-2-methyl-1-nitrobenzene, one might start with 2-methyl-4-nitrophenol (B1582141). A Williamson ether synthesis, reacting the phenoxide of 2-methyl-4-nitrophenol with benzyl bromide, would yield the desired product.

Alternatively, one could start with a benzylated toluene (B28343) derivative and then introduce the nitro group. The nitration of benzyl tolyl ethers would lead to a mixture of isomers, with the position of the nitro group being directed by the activating benzyloxy and methyl groups.

Below are tables detailing the available information for isomers of this compound.

Table 1: Physical and Chemical Properties of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

| Property | Value |

| CAS Number | 22424-58-4 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Synonym | 5-(Benzyloxy)-2-nitrotoluene |

Data sourced from commercial supplier information. sigmaaldrich.comchemscene.comapolloscientific.co.uk

Table 2: Physical and Chemical Properties of 1-Benzyloxy-2-methyl-3-nitrobenzene

| Property | Value |

| CAS Number | 20876-37-3 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Melting Point | 60-63 °C |

| Synonym | Benzyl 3-nitro-o-tolyl ether |

Data sourced from commercial supplier information. sigmaaldrich.com

Table 3: CAS Number for 1-(Benzyloxy)-2-methyl-4-nitrobenzene

| Property | Value |

| CAS Number | 179246-25-4 |

| Molecular Formula | C₁₄H₁₃NO₃ |

Data sourced from commercial supplier information. keyorganics.net

Chemical Transformations and Research Findings

Due to the lack of specific research on this compound, this section will discuss the expected reactivity based on the functional groups present and findings for closely related compounds.

The primary reactive sites in this molecule are the nitro group, the benzyloxy group, and the aromatic ring itself.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). This transformation would yield 3-Benzyloxy-4-methylaniline, a valuable intermediate for further synthetic modifications.

Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved to afford a phenol. Catalytic hydrogenation is a common method for this deprotection, which would also reduce the nitro group simultaneously. Other methods that are selective for benzyl ether cleavage in the presence of a nitro group, such as using certain Lewis acids, could potentially be employed.

Electrophilic Aromatic Substitution: The benzene ring in this compound is substituted with an activating benzyloxy group, an activating methyl group, and a deactivating nitro group. The directing effects of these groups would determine the position of any further electrophilic substitution. The powerful activating and ortho-, para-directing nature of the benzyloxy group, along with the ortho-, para-directing effect of the methyl group, would likely dominate over the meta-directing effect of the nitro group. However, the strong deactivating effect of the nitro group would make further electrophilic substitution challenging.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, in this specific isomer, the positions ortho and para to the nitro group are already substituted.

While detailed research findings for this compound are not currently available, the principles of organic chemistry provide a solid framework for predicting its reactivity and potential applications in synthesis. Further research into this and other specifically substituted nitroaromatics could unveil new synthetic methodologies and lead to the development of novel compounds with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRZTZMYWCUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 Benzyloxy 1 Methyl 4 Nitro Benzene

Mechanistic Investigations of Nitro Group Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity. Its chemical transformations are central to the synthetic utility of nitroaromatic compounds.

Reductive Denitration and Nitro-Group Transformations

The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group (-NH₂). This can be achieved through various reducing agents. A typical laboratory method involves the use of a metal, such as tin, in the presence of a strong acid like hydrochloric acid. stackexchange.com This transformation proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding aniline (B41778). For 2-Benzyloxy-1-methyl-4-nitro-benzene, this reduction would yield 4-amino-2-benzyloxy-1-methyl-benzene.

Another significant pathway, particularly in metabolic contexts, is the replacement of the nitro group with glutathione. nih.gov While reductive pathways are generally more prevalent, this displacement reaction represents an alternative transformation for some nitroaromatic compounds. nih.gov

| Transformation | Reagents/Conditions | Product |

| Nitro Reduction | Sn, HCl | 4-Amino-2-benzyloxy-1-methyl-benzene |

| Nitro Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Amino-2-benzyloxy-1-methyl-benzene |

Electronic Effects of the Nitro Group on Aromatic Ring Reactivity and Electron Density

The nitro group significantly decreases the electron density of the benzene (B151609) ring, thereby deactivating it towards electrophilic aromatic substitution. quora.comyoutube.com This deactivation is a result of two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond. minia.edu.egtestbook.com

Resonance Effect (-M): The nitro group can withdraw π-electrons from the aromatic system, delocalizing them onto the oxygen atoms. This effect is particularly pronounced at the ortho and para positions relative to the nitro group. testbook.comlibretexts.org

These combined effects make the aromatic ring electron-deficient and thus less reactive towards electrophiles. youtube.com The carbocation intermediates formed during electrophilic attack at the ortho and para positions are particularly destabilized because one of the resonance structures places a positive charge adjacent to the positively charged nitrogen atom of the nitro group, which is an extremely unfavorable arrangement. youtube.com Consequently, electrophilic attack is directed towards the meta position, which is less deactivated. testbook.comlibretexts.orgchemguide.co.uk

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group (-OCH₂C₆H₅) consists of a benzyl (B1604629) group attached to the aromatic core via an ether oxygen. Its reactivity is centered on the C-O bonds of the ether linkage.

Nucleophilic Displacement Reactions Involving the Benzyloxy Group

While the ether oxygen is directly attached to the aromatic ring, the more common site for nucleophilic attack is the benzylic carbon (the carbon of the -CH₂- group). This is because the benzene ring can stabilize the formation of a carbocation at the benzylic position through resonance, making the benzyloxy group a potential leaving group in substitution reactions. khanacademy.org Such reactions can proceed via Sₙ1 or Sₙ2 mechanisms depending on the conditions and the nucleophile. In some cases, the benzyloxy group can also participate in intramolecular displacement reactions of other leaving groups on the molecule. rsc.org

Cleavage and De-benzylation Strategies

De-benzylation, the cleavage of the benzyl-oxygen bond, is a common and synthetically important reaction. This transformation converts the benzyloxy group into a hydroxyl group (-OH), yielding the corresponding phenol (B47542). A primary method for achieving this is catalytic hydrogenolysis.

In this process, the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). The reaction cleaves the C-O bond at the benzylic position, resulting in the formation of 2-methyl-4-nitrophenol (B1582141) and toluene (B28343). This method is widely used due to its mild conditions and high efficiency. Acid-catalyzed cleavage is another strategy, which proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon, leveraging the stability of the resulting benzyl carbocation. nih.gov

| Method | Reagents | Products |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2-Methyl-4-nitrophenol, Toluene |

| Acid-Catalyzed Cleavage | Strong Acid (e.g., HBr) | 2-Methyl-4-nitrophenol, Benzyl bromide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Core

The substitution pattern on the benzene ring of this compound is governed by the combined directing effects of the three substituents.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the outcome of the reaction is determined by the activating and directing properties of the existing groups. masterorganicchemistry.com

Benzyloxy group (-OCH₂C₆H₅): This is an activating group and an ortho-, para-director. The oxygen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate.

Methyl group (-CH₃): This is a weakly activating group and an ortho-, para-director, primarily through an inductive electron-donating effect. libretexts.orglibretexts.org

Nitro group (-NO₂): This is a strong deactivating group and a meta-director. libretexts.orgchemguide.co.uk

The positions on the ring (numbered starting from the methyl group at C1) are influenced as follows:

C3: Ortho to the benzyloxy group, meta to the nitro group.

C5: Meta to the benzyloxy group, meta to the methyl group, and ortho to the nitro group.

C6: Ortho to the methyl group, para to the nitro group.

The powerful activating effect of the benzyloxy group, combined with the weaker activation of the methyl group, will dominate over the deactivating nitro group. Therefore, incoming electrophiles will be directed primarily to the positions that are ortho and para to the activating groups. The most likely position for substitution is C3, which is ortho to the strongly activating benzyloxy group and meta to the deactivating nitro group. Steric hindrance from the bulky benzyloxy group might slightly favor substitution at other positions, but the electronic effect of the benzyloxy group is expected to be the dominant factor.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) is favored by the presence of strong electron-withdrawing groups. youtube.comlibretexts.org The nitro group in this compound strongly activates the ring for this type of reaction. libretexts.org The SₙAr mechanism typically requires a good leaving group (like a halide) at a position ortho or para to the electron-withdrawing group. libretexts.orgnih.gov

In the parent molecule, there is no such leaving group. However, if a leaving group were present, for example at the C1 or C2 position, the nitro group at C4 (para to C1, meta to C2) would stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. youtube.com The stabilization is most effective when the nitro group is ortho or para to the site of attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. youtube.comlibretexts.org

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect (for EAS) |

| -OCH₂C₆H₅ (Benzyloxy) | Resonance donation (+M), Inductive withdrawal (-I) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Inductive donation (+I), Hyperconjugation | Weakly Activating | Ortho, Para |

| -NO₂ (Nitro) | Resonance withdrawal (-M), Inductive withdrawal (-I) | Strongly Deactivating | Meta |

Directing Effects of Benzyloxy, Methyl, and Nitro Substituents

The position of electrophilic attack on the benzene ring is determined by the directing effects of the existing substituents. These effects are a combination of resonance and inductive influences that stabilize or destabilize the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orguomustansiriyah.edu.iq

Benzyloxy Group (-OCH₂Ph): The benzyloxy group, an alkoxy group, is a powerful activating group and an ortho, para-director. libretexts.org The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the aromatic system through resonance, stabilizing the positive charge of the arenium ion, particularly when the attack occurs at the ortho and para positions. libretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director. libretexts.orgchemguide.co.uk It donates electron density to the ring primarily through an inductive effect and hyperconjugation, which helps to stabilize the adjacent carbocation in the arenium ion intermediate. uomustansiriyah.edu.iqlibretexts.org

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. chemguide.co.ukyoutube.com It is strongly electron-withdrawing due to both inductive and resonance effects, which destabilizes the arenium ion intermediate. youtube.comyoutube.com This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site of electrophilic attack. chemguide.co.ukyoutube.com

In this compound, the positions on the ring are influenced by these competing effects. The powerful ortho, para-directing influence of the benzyloxy group and the weaker ortho, para-directing effect of the methyl group are in opposition to the meta-directing effect of the nitro group. The activating groups generally control the regioselectivity, making the positions ortho and para to them the most likely sites for electrophilic substitution. khanacademy.org Given the substitution pattern, the most activated positions for electrophilic attack would be C5 (ortho to the benzyloxy group and meta to the nitro group) and C3 (ortho to both the methyl and benzyloxy groups, but also ortho to the deactivating nitro group). Steric hindrance from the bulky benzyloxy group might also influence the final product distribution.

Inductive and Resonance Effects on Reaction Selectivity

The selectivity of reactions involving this compound is a direct consequence of the inductive and resonance effects of its substituents. researchgate.net

Inductive Effect: This is the transmission of charge through sigma bonds. uomustansiriyah.edu.iq The electronegative oxygen of the benzyloxy group and the nitrogen of the nitro group exert an electron-withdrawing inductive effect (-I). uomustansiriyah.edu.iqlibretexts.org The methyl group has an electron-donating inductive effect (+I). uomustansiriyah.edu.iqlibretexts.org

Resonance Effect: This involves the delocalization of pi electrons. The benzyloxy group has a strong electron-donating resonance effect (+R) due to its lone pairs. libretexts.org The nitro group has a strong electron-withdrawing resonance effect (-R). uomustansiriyah.edu.iq

Table 1: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| Benzyloxy (-OCH₂Ph) | -I (Withdrawing) | +R (Donating) | Activating | ortho, para |

| Methyl (-CH₃) | +I (Donating) | N/A (Hyperconjugation) | Activating | ortho, para |

| Nitro (-NO₂) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | meta |

For nucleophilic aromatic substitution , the strong electron-withdrawing properties of the nitro group are crucial. This group significantly activates the ring towards attack by nucleophiles, especially at the ortho and para positions relative to itself, by stabilizing the negatively charged Meisenheimer complex intermediate. chemistry.coach Therefore, a leaving group at the C1 or C2 position could potentially be displaced by a strong nucleophile.

Intramolecular Rearrangements and Cyclization Reactions

The specific arrangement of functional groups in this compound allows for the possibility of intramolecular reactions, leading to structural rearrangements or the formation of new ring systems.

Anionic Rearrangements of Benzyloxypyridine Derivatives and Analogues

Anionic rearrangements, such as the nih.govchinesechemsoc.org-Wittig rearrangement, can occur in molecules containing a benzylic ether moiety. acs.org In a related system, 2-benzyloxypyridine undergoes an anionic rearrangement where metalation of the benzylic carbon is followed by a 1,2-migration of the pyridine (B92270) ring to yield an aryl pyridyl carbinol. acs.org This suggests that this compound, under the influence of a strong base, could potentially undergo a similar rearrangement. Deprotonation at the benzylic carbon could lead to a migration of the substituted phenyl group, resulting in a diaryl carbinol derivative. The presence of the electron-withdrawing nitro group could influence the stability of the anionic intermediates. Other related rearrangements include the anionic ortho-Fries rearrangement, which involves a 1,3-O→C shift of a carbamoyl (B1232498) or carbonate group, and has been extended to other migrating groups. researchgate.netrsc.org

Cyclization Pathways Leading to Fused Ring Systems

The presence of a nitro group ortho or peri to a reactive side chain can facilitate intramolecular cyclization reactions, often through a reductive process. researchgate.net For this compound, while the groups are not perfectly positioned for a simple intramolecular condensation, modifications or partial reduction of the nitro group could initiate cyclization. For instance, reduction of the nitro group to a nitroso or hydroxylamino group could lead to condensation with an activated methyl group or cyclization onto the aromatic ring under certain conditions. figshare.com The formation of fused ring systems is a known transformation for o-nitroarenes, which can undergo reductive cyclization to form pharmaceutically relevant quinazolinone derivatives. figshare.com While not an o-nitroarene in the strictest sense, the proximity of the substituents in this compound could potentially enable similar transformations under specific reaction conditions.

Condensation and Annulation Reactions Employing Substituted Nitrobenzenes

Substituted nitrobenzenes are valuable precursors in condensation and annulation reactions for the synthesis of complex heterocyclic structures. acs.org The nitro group can be reduced in situ to an amino group, which can then participate in cyclization reactions. For example, a synthetic method for the reductive transformation of nitroarenes into ortho-aminated and annulated products has been reported. acs.org This process involves the deoxygenation of the nitroarene to form an aryl nitrene, which can then undergo ring expansion and subsequent reactions to form benzimidazoles. acs.org While this specific methodology targets ortho-amination, it highlights the potential of the nitro group in this compound to serve as a linchpin in annulation strategies. Condensation reactions involving the reduction of the nitro group to an aniline, followed by reaction with a suitable diketone or other bifunctional molecule, could lead to the formation of quinolines or other fused heterocyclic systems.

Palladium-Catalyzed Transformations of Nitroarenes

Palladium catalysis has emerged as a powerful tool for the transformation of nitroarenes, moving beyond simple reduction to the corresponding anilines. tandfonline.com These methods often involve the activation and cleavage of the C–NO₂ bond, allowing for the introduction of new functionalities. acs.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions of Nitroarenes

| Reaction Type | Description | Catalyst System (Example) | Product Type |

| Reductive Coupling | Reductive arylation of nitroarenes with chloroarenes to form diarylamines. nih.govchemrxiv.org | Pd(OAc)₂ / BrettPhos | Diarylamines |

| Denitrative Mizoroki-Heck Reaction | Coupling of nitroarenes with alkenes. acs.org | Pd(acac)₂ / BrettPhos | Alkenylated Arenes |

| Denitrative Suzuki-Miyaura Coupling | Cross-coupling of nitroarenes with boronic acids. acs.orgnih.gov | Palladium/BrettPhos | Biaryls |

| Selective Reduction | Tunable reduction of nitroarenes to anilines, N-aryl hydroxylamines, azoxy, azo, or hydrazo compounds. rsc.org | Palladium Nanoclusters | Various N-containing compounds |

| Reductive Denitration | Direct cleavage of the C–NO₂ bond to replace the nitro group with hydrogen. chinesechemsoc.org | Palladium-deposited graphdiyne | De-nitrated arenes |

For this compound, these palladium-catalyzed reactions offer a versatile platform for further functionalization. The nitro group could be replaced with an aryl group via Suzuki-Miyaura coupling, an alkenyl group via a Mizoroki-Heck reaction, or reductively coupled with an aryl chloride to form a diarylamine. nih.govacs.orgacs.org These transformations provide synthetic routes to a wide range of derivatives that would be difficult to access through classical electrophilic substitution chemistry.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D-NMR experiments, a complete structural map of 2-Benzyloxy-1-methyl-4-nitro-benzene can be constructed.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environments, and their spatial relationships. The expected chemical shifts (δ) are influenced by the electron-donating benzyloxy group and the electron-withdrawing nitro group, as well as the methyl substituent.

The protons of the nitrated benzene (B151609) ring are expected to appear in the aromatic region of the spectrum. The proton at position 3, being ortho to the nitro group, would be the most deshielded. The proton at position 5, being ortho to the nitro group and meta to the benzyloxy group, will also be significantly deshielded. The proton at position 6, situated between the methyl and benzyloxy groups, will be influenced by both.

The benzylic protons (CH₂) of the benzyloxy group will resonate as a singlet, typically in the range of 5.0-5.3 ppm. The protons of the phenyl ring of the benzyloxy group will appear in the aromatic region, likely between 7.2 and 7.5 ppm. The methyl protons (CH₃) attached to the main benzene ring will also produce a singlet, expected to be in the range of 2.3-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (on nitrated ring) | 2.3 - 2.6 | Singlet |

| O-CH₂ (benzylic) | 5.0 - 5.3 | Singlet |

| Aromatic H (benzyloxy ring) | 7.2 - 7.5 | Multiplet |

| Aromatic H-6 | ~7.0 | Singlet or Doublet |

| Aromatic H-3 | ~8.0 | Doublet |

| Aromatic H-5 | ~8.2 | Doublet |

Note: These are predicted values and actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Coupling Patterns

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the electronic effects of the substituents.

The carbon atom attached to the nitro group (C-4) will be significantly deshielded. The carbons ortho and para to the nitro group will also experience deshielding. Conversely, the carbons attached to the electron-donating benzyloxy (C-2) and methyl (C-1) groups will be more shielded. The benzylic carbon (O-CH₂) is expected around 70-75 ppm. The carbons of the benzyloxy phenyl ring will appear in the aromatic region. The methyl carbon will have a characteristic signal in the aliphatic region, typically between 15 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (on nitrated ring) | 15 - 20 |

| O-CH₂ (benzylic) | 70 - 75 |

| Aromatic C (benzyloxy ring) | 127 - 137 |

| Aromatic C-1 | ~130 |

| Aromatic C-2 | ~155 |

| Aromatic C-3 | ~120 |

| Aromatic C-4 | ~148 |

| Aromatic C-5 | ~125 |

| Aromatic C-6 | ~115 |

Note: These are predicted values and actual experimental values may vary.

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D-NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the coupled aromatic protons on the nitrated benzene ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to link the proton signals of the methyl and benzylic groups to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The most prominent bands would be due to the nitro group, with strong asymmetric and symmetric stretching vibrations typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the ether linkage in the benzyloxy group would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzylic groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |

| Nitro Group (Asymmetric Stretch) | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Nitro Group (Symmetric Stretch) | 1345 - 1385 | Strong |

| C-O Ether Stretch | 1200 - 1300 | Strong |

| C-N Stretch | 840 - 870 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be a particularly strong and characteristic band. The aromatic ring breathing modes would also be prominent. The C-H stretching vibrations would be observable as well. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For a compound like this compound, various ionization methods provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation. The high charge-stabilizing ability of the nitroaromatic system typically results in the presence of a discernible molecular ion peak. nih.gov The fragmentation pattern provides a veritable fingerprint of the molecule's structure.

The mass spectrum of this compound is expected to show a molecular ion (M⁺•) at an m/z corresponding to its molecular weight. Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.govresearchgate.net Furthermore, compounds containing a benzyl (B1604629) ether moiety characteristically cleave at the benzylic C-O bond, leading to the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 243 | [M]⁺• (Molecular Ion) | [C₁₄H₁₃NO₃]⁺• | - |

| 197 | [M - NO₂]⁺ | [C₁₄H₁₃O]⁺ | •NO₂ |

| 152 | [M - C₇H₇]⁺ | [C₇H₆NO₂]⁺ | •C₇H₇ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique, meaning it generally produces intact molecular ions with minimal fragmentation. It is particularly useful for polar and thermally labile compounds. Analysis of nitroaromatic compounds by ESI-MS, especially in the negative ion mode, has been well-documented. nih.gov

For this compound, ESI-MS in positive ion mode would likely yield protonated molecules [M+H]⁺ or adducts with salts, such as [M+Na]⁺. In negative ion mode, the formation of a molecular radical anion [M]⁻• is anticipated. researchgate.net Under slightly harsher in-source conditions, fragmentation via the loss of NO or NO₂ may be observed. nih.govrsc.org

Table 2: Predicted ESI-MS Ions for this compound

| Ionization Mode | m/z (Mass-to-Charge Ratio) | Proposed Ion |

|---|---|---|

| Positive | 244 | [M+H]⁺ |

| Positive | 266 | [M+Na]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. By comparing the experimentally measured exact mass with the theoretically calculated mass for a given molecular formula, the composition can be confirmed. For this compound, HRMS would serve to verify its elemental formula of C₁₄H₁₃NO₃.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₃ |

| Average Molecular Weight | 243.26 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. tanta.edu.eg The spectrum is characteristic of the chromophores present in the molecule. The benzene ring itself is a strong chromophore, and its absorption is significantly influenced by substituents. up.ac.zaspcmc.ac.in

The UV-Vis spectrum of this compound is dominated by the substituted nitrobenzene (B124822) chromophore. Nitrobenzene typically exhibits a strong π→π* transition around 250-280 nm and a much weaker, symmetry-forbidden n→π* transition at longer wavelengths, around 340 nm. nih.govrsc.org

In this compound, the benzene ring is substituted with two electron-donating groups (the methyl and benzyloxy groups) and one strong electron-withdrawing group (the nitro group). This "push-pull" electronic arrangement enhances conjugation and typically results in a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted nitrobenzene. up.ac.za The presence of these substituents also tends to obscure the fine vibrational structure often seen in the spectrum of benzene itself. spcmc.ac.in

Table 4: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition Type | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| π→π* | ~270 - 290 | Intense absorption band related to the conjugated aromatic system. stackexchange.com |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. Based on studies of structurally related nitroaromatic and benzyl ether compounds, several key features can be predicted. nih.govresearchgate.net

The central benzene ring is expected to be essentially planar, as is typical for aromatic systems. docbrown.infowikipedia.org However, steric interactions between the adjacent benzyloxy and methyl groups may cause slight deviations from ideal planarity. The nitro group is often found to be slightly twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents. nih.govmdpi.com

Table 5: Expected Structural Parameters from Single Crystal X-ray Diffraction

| Structural Parameter | Expected Value/Observation | Reference from Similar Structures |

|---|---|---|

| Benzene Ring Geometry | Planar hexagonal ring with C-C bond lengths ~1.39 Å and internal angles ~120° | docbrown.infowikipedia.org |

| Nitro Group Orientation | Twisted relative to the benzene ring plane (dihedral angle > 5°) | nih.govmdpi.com |

| Benzyloxy Group Conformation | Defined by specific C-O-C-C and C-C-O-C torsion angles | nih.govresearchgate.net |

Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The solid-state structure of this compound is significantly influenced by a network of weak intermolecular interactions. While a definitive crystal structure for this specific compound is not publicly available, detailed analyses of closely related structures, such as (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol and 1-Chloro-2-methyl-4-nitrobenzene, provide a robust framework for understanding the types of interactions that likely govern its molecular packing. nih.govresearchgate.net These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.

C-H···O Hydrogen Bonds:

In crystalline organic compounds, C-H···O hydrogen bonds are a prevalent and crucial class of weak intermolecular interactions. For this compound, the nitro group is a potent hydrogen bond acceptor, while various C-H donors are present on the aromatic rings and the methyl and benzyl groups.

Based on the analysis of 1-Chloro-2-methyl-4-nitrobenzene, which shares the methyl-4-nitro-benzene core, it is anticipated that C-H···O interactions involving the oxygen atoms of the nitro group play a significant role in the crystal packing. researchgate.net In the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, bifurcated C–H...O hydrogen bonds link adjacent molecules into centrosymmetric dimers. mdpi.com Similar interactions are expected in this compound, where C-H bonds from the benzene rings or the methyl group could interact with the nitro group's oxygen atoms, leading to the formation of well-defined supramolecular synthons.

A pertinent example of such interactions is observed in the crystal structure of a related compound, where specific C-H···O hydrogen bond geometries have been determined. researchgate.net These interactions are characterized by specific donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and angles, as detailed in the table below, which is based on data from 1-Chloro-2-methyl-4-nitrobenzene. researchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C5—H5···O2 | 0.95 | 2.69 | 3.129(4) | 109 |

| C7—H7D···O1 | 0.98 | 2.20 | 3.137(4) | 161 |

| C3—H3···O1 | 0.95 | 2.57 | 3.320(4) | 136 |

π-π Stacking Interactions:

Aromatic rings, with their delocalized π-electron systems, can engage in attractive, non-covalent interactions known as π-π stacking. These interactions are fundamental in the crystal engineering of aromatic compounds. In this compound, both the substituted benzene ring and the benzyl group's phenyl ring are capable of participating in such interactions.

The presence of an electron-withdrawing nitro group and an electron-donating benzyloxy group can influence the nature of the π-π stacking. Analysis of the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol reveals that molecules are linked via π–π interactions with an inter-centroid distance of 3.7048 (15) Å, forming slabs. nih.gov Similarly, in 1-Chloro-2-methyl-4-nitrobenzene, π···π contacts stack the molecules along the a-axis with a centroid-to-centroid distance of 3.719(4) Å. researchgate.netmdpi.com These findings suggest that this compound would also exhibit π-π stacking, likely in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.

Theoretical and Computational Chemistry Approaches

Computational Elucidation of Reaction Mechanisms and Kinetics

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms hinges on the characterization of transition states (TS) and the calculation of associated activation energies. For electrophilic aromatic substitution reactions, such as the nitration of a substituted nitrobenzene (B124822), computational methods like Density Functional Theory (DFT) are employed to map out the potential energy surface. researchgate.net

In a typical two-step electrophilic aromatic substitution mechanism, the first step involves the attack of an electrophile on the aromatic ring, leading to the formation of a tetrahedral cation intermediate. researchgate.net This initial attack is generally the rate-determining step of the reaction. researchgate.net DFT calculations, often at a level like B3LYP/6-311G(d,p), can locate the transition state structures for the electrophilic attack at different positions on the benzene (B151609) ring (e.g., ortho, meta, para to an existing group). researchgate.net

By calculating the Gibbs free energies of the reactants, transition states, and intermediates, the activation energy for each potential reaction pathway can be determined. For instance, in the nitration of nitrobenzene with the nitronium ion, computational studies have quantified the activation barriers for attack at the ortho, meta, and para positions, allowing for a theoretical prediction of the product distribution that aligns well with experimental findings. researchgate.net

Table 1: Illustrative Activation Gibbs Free Energies (ΔG‡) for the Nitration of Nitrobenzene This table serves as an example of activation energy calculations for a related parent compound.

| Reaction Pathway | Activation Gibbs Free Energy (kcal/mol) |

| ortho-attack (TS1-o) | 5.0 |

| meta-attack (TS1-m) | 4.0 |

| para-attack (TS1-p) | 6.4 |

| (Data sourced from a DFT study on the nitration of nitrobenzene) researchgate.net |

Reaction Coordinate Analysis and Rate-Determining Steps

Reaction coordinate analysis involves plotting the energy of a system as it progresses from reactants to products. This analysis is crucial for identifying intermediates and, most importantly, the rate-determining step (RDS) of a reaction—the step with the highest energy barrier. researchgate.netkoreascience.kr

For the electrophilic nitration of nitrobenzene, the electrophilic attack of the nitronium ion is identified as the RDS, as it possesses the highest activation energy along the reaction coordinate. researchgate.net The subsequent step, which is the proton abstraction from the cation intermediate to restore aromaticity, is typically barrierless. researchgate.net

Solvation Models and Solvent Effects in Computational Studies

The surrounding solvent can significantly influence the electronic structure of a molecule and the energetics of a reaction. Computational studies account for these effects using various solvation models. A common approach is the use of implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM). smf.mx This method treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvent effects on properties like dipole moments and reaction energies. smf.mx

Explicit solvation models, where individual solvent molecules are included in the simulation, are often used in conjunction with molecular dynamics simulations. This approach provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the system's dynamics and reactivity. nih.govresearchgate.net For 2-Benzyloxy-1-methyl-4-nitro-benzene, understanding solvent effects is crucial for predicting its behavior in different reaction media.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. chemrxiv.org These models are built by identifying molecular descriptors—numerical values that encode structural, electronic, or physicochemical features of a molecule—and using statistical methods to link them to an observed or calculated reactivity parameter. chemrxiv.orgresearchgate.net

For a series of substituted nitrobenzenes, QSRR could be used to predict reaction rates or equilibrium constants for a specific transformation. The process involves:

Defining a set of structurally related compounds.

Calculating a range of molecular descriptors for each compound.

Measuring their reactivity experimentally or calculating it computationally.

Developing a mathematical relationship between the descriptors and reactivity. chemrxiv.org

These models enable the rapid prediction of reactivity for new, un-synthesized compounds, which is invaluable in fields like synthesis planning and materials science. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into the conformational landscapes and intermolecular interactions of compounds like this compound. nih.gov

MD simulations can reveal the preferred three-dimensional structures (conformations) of the molecule and the energy barriers between them. This is particularly relevant for this compound due to its rotatable bonds in the benzyloxy group. Furthermore, simulations in a condensed phase (e.g., in a solvent or as a pure liquid) can elucidate the nature of intermolecular interactions. Studies on the parent nitrobenzene molecule have shown that dispersion interactions are significant and play a crucial role in the stabilization of molecular complexes, such as dimers. nih.govresearchgate.net Electrostatic interactions, despite the presence of the polar nitro group, can be weaker than these dispersion forces. nih.gov Analysis of protein-water interactions in MD simulations also reveals networks of solvent molecules that can be of catalytic importance. nih.gov

Studies on Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability

Organic molecules with donor-acceptor substituted π-conjugated systems often exhibit significant non-linear optical (NLO) properties, making them attractive for applications in optoelectronics and photonics. ijsrst.com The compound this compound features an electron-donating benzyloxy group and an electron-withdrawing nitro group, suggesting potential for NLO activity.

Computational studies, particularly using DFT, are instrumental in predicting the NLO properties of molecules. A key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Extensive research has been conducted on the structurally analogous compound N-benzyl-2-methyl-4-nitroaniline (BNA), which is a highly efficient NLO material. ijsrst.comnih.govresearchgate.net

Studies on BNA have shown that it possesses a large second harmonic generation (SHG) efficiency. nih.gov DFT calculations have been used to predict its hyperpolarizability, and these theoretical values show good agreement with experimental results. ijsrst.com The large dipole moment and charge transfer character within the molecule contribute to its strong NLO response. nih.gov Similar computational approaches can be applied to this compound to estimate its potential as an NLO material.

Table 2: Calculated and Experimental NLO Properties of the Analog Compound N-benzyl-2-methyl-4-nitroaniline (BNA)

| Property | Method/Value |

| NLO Coefficient | 234 ± 31 pm/V nih.gov |

| Second Harmonic Generation (SHG) Efficiency | ~300 times that of urea (B33335) nih.gov |

| First Order Hyperpolarizability (β) | 0.225355 x 10⁻³⁰ esu (DFT calculation) ijsrst.com |

| Energy Gap (HOMO-LUMO) | 4.03 eV ijsrst.com |

These studies on BNA suggest that the core structure of a 2-substituted-1-methyl-4-nitro-benzene with a donor group can lead to significant NLO properties. ijsrst.comnih.gov

Role As a Synthetic Intermediate for Advanced Organic Molecules

Precursor for Aromatic Amines and Diamines

A primary synthetic application of 2-Benzyloxy-1-methyl-4-nitro-benzene is its role as a precursor to aromatic amines. The nitro group is readily reduced to a primary amino group under various conditions, a fundamental transformation in organic synthesis. This conversion yields 3-Benzyloxy-4-methylaniline, a key building block for more complex structures.

The reduction of the nitro group can be achieved through several established methods, including catalytic hydrogenation. In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is highly efficient and often proceeds under mild conditions. For instance, the hydrogenation of a structurally similar compound, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, using a palladium catalyst effectively reduces the nitro group to an amine. google.comgoogle.com This process simultaneously results in hydrogenolysis of the benzylamino group, yielding a diamine. google.com A similar reduction of this compound would primarily yield 3-Benzyloxy-4-methylaniline, though under more forcing conditions, cleavage of the benzyl (B1604629) ether (debenzylation) could also occur.

Furthermore, this nitro compound can serve as a precursor for aromatic diamines. This typically involves a multi-step sequence where a second nitrogen-containing functional group, such as another nitro group, is introduced onto the aromatic ring. Subsequent reduction of both nitro groups affords the corresponding diamine. For example, the reduction of aromatic nitro groups in precursors containing other amino functionalities is a common strategy for producing ortho-diamines, which are crucial for heterocyclic synthesis. mdpi.com

Table 1: Synthesis of Aromatic Amines from this compound

| Starting Material | Reagents/Conditions | Product | Application |

|---|---|---|---|

| This compound | H₂, Pd/C or Raney Ni | 3-Benzyloxy-4-methylaniline | Intermediate for heterocycles, Schiff bases |

Building Block for Nitrogen-Containing Heterocyclic Compounds

The derivatives of this compound, particularly the corresponding aniline (B41778), are instrumental in constructing various nitrogen-containing heterocyclic systems.

This compound is an ideal starting material for the synthesis of substituted indoles via the Leimgruber-Batcho indole (B1671886) synthesis. This well-established method begins with an o-nitrotoluene derivative. The reaction sequence involves the condensation of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then subjected to reductive cyclization to furnish the indole ring. A notable example is the synthesis of 4-benzyloxyindole (B23222) from 6-benzyloxy-2-nitrotoluene, which follows this precise pathway. researchgate.netorgsyn.org Given the isomeric relationship, this compound (also known as 3-benzyloxy-4-nitrotoluene) can be similarly converted to 6-benzyloxy-5-methylindole.

Alternatively, the Fischer indole synthesis provides another route. wikipedia.org This method requires a phenylhydrazine (B124118) derivative. The initial step would be the reduction of this compound to 3-Benzyloxy-4-methylaniline. The resulting aniline can then be converted to the corresponding phenylhydrazine via diazotization followed by reduction. This hydrazine (B178648) derivative, upon reaction with an appropriate aldehyde or ketone under acidic conditions, undergoes the characteristic nih.govnih.gov-sigmatropic rearrangement of the Fischer synthesis to yield a polysubstituted indole. nih.govorganic-chemistry.org

Table 2: Indole Synthesis Pathways

| Synthesis Method | Key Intermediate from Starting Material | Key Reaction Steps | Final Product Type |

|---|---|---|---|

| Leimgruber-Batcho | This compound | 1. Condensation with formamide acetal. 2. Reductive cyclization. | Substituted Indole |

Benzimidazoles are a critical class of heterocycles in medicinal chemistry. rsc.org Their synthesis typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). nih.govencyclopedia.pub To utilize this compound for this purpose, it must first be converted into a substituted o-phenylenediamine.

This conversion is a multi-step process:

Reduction: The nitro group of the starting material is reduced to an amine, yielding 3-Benzyloxy-4-methylaniline.

Nitration: A second nitro group is introduced onto the aromatic ring. Through careful control of reaction conditions, nitration can be directed to the position ortho to the amino group.

Reduction: The newly introduced nitro group is reduced to a second amino group, affording the required o-phenylenediamine derivative (e.g., 4-benzyloxy-5-methyl-1,2-benzenediamine).

This diamine can then be cyclized with various reagents to form the benzimidazole (B57391) core. nih.gov A more direct, one-pot method involves the reductive cyclization of an o-nitroaniline with an aldehyde using reagents like iron powder in formic acid, which reduces the nitro group and catalyzes the cyclization simultaneously. organic-chemistry.org

Azetidinones, also known as β-lactams, are four-membered cyclic amides famous for their presence in penicillin and cephalosporin (B10832234) antibiotics. derpharmachemica.com A primary route to their synthesis is the Staudinger cycloaddition, which is a [2+2] cycloaddition between an imine (Schiff base) and a ketene. mdpi.com

The synthesis of azetidinone derivatives from this compound proceeds via the following sequence:

Amine Formation: The starting material is reduced to 3-Benzyloxy-4-methylaniline.

Imine Formation: The aniline is condensed with a chosen aromatic or aliphatic aldehyde in a dehydrating solvent to form the corresponding Schiff base. rdd.edu.iqscispace.com

Cycloaddition: The Schiff base is then reacted with a ketene, typically generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary amine base (such as triethylamine). nih.gov This cycloaddition reaction forms the 2-azetidinone ring.

This modular approach allows for the synthesis of a diverse library of azetidinone derivatives by varying the aldehyde used in the imine formation step.

Triazoles are five-membered heterocyclic compounds with three nitrogen atoms. nih.gov The 1,2,3-triazole isomer is famously accessible through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction offers high yields, regioselectivity, and tolerance of a wide range of functional groups. nih.gov

To engage in this chemistry, this compound must first be converted into either an azide (B81097) or an alkyne. The most direct path involves converting it to an aryl azide:

Reduction: The nitro compound is reduced to 3-Benzyloxy-4-methylaniline.

Diazotization: The resulting aniline is treated with nitrous acid (generated from NaNO₂ and an acid) at low temperatures to form a diazonium salt.

Azide Formation: The diazonium salt is then reacted with sodium azide (NaN₃) to displace the diazonium group and form the corresponding aryl azide.

This aryl azide is now a versatile building block that can be "clicked" with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to produce a diverse range of 1,4-disubstituted 1,2,3-triazole derivatives.

Other routes can lead to the 1,2,4-triazole (B32235) isomer. These syntheses often involve the cyclization of intermediates like thiosemicarbazides or N-acylamidrazones, which can be prepared from the parent aniline or its corresponding carboxylic acid derivative. frontiersin.orgrdd.edu.iqsemanticscholar.org

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. gsconlinepress.comresearchgate.net They are central components of nucleic acids and many pharmaceuticals. A common synthetic strategy is the condensation of a 1,3-dicarbonyl compound with a species containing an N-C-N unit, such as urea (B33335), guanidine, or thiourea (B124793).

The amine derived from this compound can be elaborated into a suitable precursor for pyrimidine (B1678525) synthesis. For example, 3-Benzyloxy-4-methylaniline can be reacted with reagents like benzoyl isothiocyanate to form an N,N'-disubstituted thiourea. This thiourea derivative can then undergo cyclocondensation with β-dicarbonyl compounds or α,β-unsaturated ketones to construct the pyrimidine ring. The Biginelli reaction, a multicomponent reaction between an aldehyde, a β-ketoester, and urea (or thiourea), provides another powerful method for creating dihydropyrimidine (B8664642) derivatives from the corresponding substituted urea. growingscience.com

Table 3: Overview of Heterocycle Synthesis from this compound

| Heterocycle | Key Intermediate | Synthetic Method |

|---|---|---|

| Indole | Starting Material or 3-Benzyloxy-4-methylaniline | Leimgruber-Batcho or Fischer Synthesis |

| Benzimidazole | 4-Benzyloxy-5-methyl-1,2-benzenediamine | Condensation with Aldehydes/Carboxylic Acids |

| Azetidinone | 3-Benzyloxy-4-methylaniline | Staudinger Cycloaddition ([2+2]) |

| 1,2,3-Triazole | 3-Benzyloxy-4-methylphenyl azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Scaffold for the Introduction of Diverse Functionalities into Aromatic Systems

The structure of this compound offers several avenues for the introduction of diverse functionalities. The nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of transformations, including diazotization followed by substitution, acylation, and alkylation. This amino group can direct further electrophilic aromatic substitution to the positions ortho and para to it.

The benzyloxy group acts as a protecting group for the phenolic hydroxyl. Its removal via catalytic hydrogenation can unmask the hydroxyl group for subsequent reactions such as etherification, esterification, or its use as a directing group in further aromatic substitutions. The methyl group can also potentially be functionalized, for instance, through free-radical halogenation, although this is generally less facile on an electron-deficient aromatic ring.

The aromatic ring itself is a platform for various substitution reactions. The positions ortho and meta to the nitro group are activated for nucleophilic aromatic substitution, allowing for the introduction of nucleophiles. Conversely, after reduction of the nitro group to an amine, the ring becomes activated for electrophilic aromatic substitution, with the amino and benzyloxy groups directing incoming electrophiles.

A hypothetical reaction sequence illustrating the potential of this scaffold is presented below:

| Step | Reactant(s) | Product Functionality | Potential Subsequent Reactions |

| 1 | H₂, Pd/C | Aniline | Diazotization, Acylation, Alkylation |

| 2 | SnCl₂, HCl | Aniline | Diazotization, Acylation, Alkylation |

| 3 | H₂, Pd/C (harsher conditions) | Aniline and Phenol (B47542) | Etherification, Esterification of phenol |

| 4 | Strong Nucleophile (e.g., MeO⁻) | Methoxy-substituted derivative | Further aromatic substitutions |

Stereoselective Synthesis Applications Using Benzyloxy-Nitrophenyl Scaffolds

While specific examples detailing the use of this compound in stereoselective synthesis are scarce in readily accessible literature, the broader class of benzyloxy-nitrophenyl scaffolds holds potential in this area. One of the primary strategies in stereoselective synthesis is the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct a stereoselective reaction.

A derivative of the this compound scaffold could potentially be resolved into its enantiomers if a chiral center is introduced. For instance, functionalization of the methyl group to a stereocenter would create a chiral molecule. This chiral scaffold could then be used to direct the stereoselective addition of substituents to other parts of the molecule.

Another possibility lies in the stereoselective reduction of the nitro group or other prochiral functionalities that could be introduced onto the aromatic ring. The use of chiral reducing agents could lead to the formation of one enantiomer of the corresponding amine or other chiral product in excess.

The benzyloxy group, being relatively bulky, could exert steric influence on reactions occurring at adjacent positions, potentially leading to diastereoselectivity in reactions on a suitably substituted derivative of the scaffold.

The following table outlines hypothetical stereoselective transformations that could be explored with derivatives of this scaffold:

| Transformation | Chiral Influence | Potential Outcome |

| Asymmetric reduction of a ketone derivative | Chiral reducing agent (e.g., CBS reagent) | Enantiomerically enriched secondary alcohol |

| Diastereoselective addition to an aldehyde derivative | Steric hindrance from the benzyloxy group | Diastereomerically enriched alcohol |

| Attachment of a chiral auxiliary to an amino derivative | Control over subsequent alkylation or acylation reactions | Formation of a new stereocenter with high diastereoselectivity |

It is important to reiterate that these applications are based on established principles of organic synthesis and the known reactivity of the functional groups present in this compound. Detailed experimental studies are necessary to fully elucidate the practical utility of this specific compound as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyloxy-1-methyl-4-nitro-benzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes benzylation of a phenolic precursor followed by nitration. For example, benzyl ether formation via nucleophilic substitution (using benzyl bromide and a base like K₂CO₃) can precede regioselective nitration (HNO₃/H₂SO₄ at controlled temperatures). Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) is critical to avoid side reactions like over-nitration or deprotection .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Comprehensive characterization requires multi-technique validation:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at C2, nitro at C4, methyl at C1). DEPT or HSQC experiments clarify quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M−H]⁻) and isotopic patterns.

- Chromatography : HPLC or GC-MS with a C18 column to assess purity (>98% as per industry standards) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and thermal degradation. Store in amber glass vials under inert gas (N₂ or Ar) at −20°C. Avoid repeated freeze-thaw cycles to prevent decomposition. Stability tests (e.g., accelerated aging studies at 40°C/75% RH) can predict shelf life. Use desiccants (silica gel) in storage containers .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of the nitro group and steric interactions from the benzyloxy substituent. Frontier molecular orbital (FMO) analysis predicts reactivity (e.g., electrophilic attack sites). Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictory data on the compound’s reactivity under varying conditions?

- Methodological Answer : Contradictions (e.g., unexpected regioselectivity in nitration) require iterative hypothesis testing:

- Controlled Experiments : Systematically vary nitration agents (e.g., AcONO₂ vs. HNO₃) or solvents (polar aprotic vs. acidic).

- Isotopic Labeling : Track nitro group incorporation using ¹⁵N-labeled reagents.

- In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates .

Q. What analytical methods detect nitro group stability under oxidative or reductive conditions?

- Methodological Answer :

- Spectroscopy : FT-IR to monitor NO₂ symmetric/asymmetric stretching (∼1520 cm⁻¹ and ∼1350 cm⁻¹). Disappearance indicates reduction (e.g., to NH₂).

- Electrochemical Analysis : Cyclic voltammetry (CV) quantifies redox potentials for nitro-to-amine conversion.

- Chromatography-Mass Spectrometry : LC-MS identifies degradation products (e.g., benzaldehyde from benzyloxy cleavage) .

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Scale-up risks include exothermic nitration (requiring jacketed reactors for temperature control) and benzyl ether hydrolysis. Mitigation strategies:

- Flow Chemistry : Continuous reactors improve heat dissipation and mixing efficiency.

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation kinetics.

- Purification : Flash chromatography or recrystallization (ethanol/water) to remove byproducts like nitrophenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.